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Compound of Interest

Compound Name: SH514

Cat. No.: B15613613

For Researchers, Scientists, and Drug Development Professionals

Introduction to SH514

SH514 is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 4
(IRF4), a key transcription factor in the survival and proliferation of certain hematological
malignancies, particularly multiple myeloma (MM).[1] IRF4 is overexpressed in MM cells and
plays a crucial role in regulating the expression of genes essential for tumor cell survival and
growth.[1]

Mechanism of Action: SH514 functions by directly binding to the DNA-binding domain (DBD) of
IRF4.[1] This interaction prevents IRF4 from binding to its target DNA sequences, thereby
inhibiting the transcription of its downstream target genes. Key downstream targets of IRF4 that
are suppressed by SH514 include critical cell cycle regulators and oncogenes such as c-MYC,
Cyclin D1, Cyclin E1, CDC2, and Blimp1.[1] By disrupting this signaling pathway, SH514
effectively inhibits the proliferation of cancer cells that are dependent on IRF4 signaling and
can induce apoptosis.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of SH514 in relevant
assays and cell lines. This data can be used as a starting point for designing experiments.
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Parameter Cell Line/Target Value Reference
IC50 (IRF4 Inhibition) Biochemical Assay 2.63 uM [1]
IC50 (Cell

_ _ NCI-H929 (MM) 0.08 uM [1]
Proliferation)
IC50 (Cell

. _ MM.1R (MM) 0.11 uM [1]
Proliferation)
Binding Affinity (KD) IRF4-DBD 1.28 uM [1]

Experimental Protocols
Preparation of SH514 Stock Solution

Proper preparation of the SH514 stock solution is critical for obtaining reproducible results.
Materials:

e SH514 powder

o Dimethyl sulfoxide (DMSO), sterile

 Sterile microcentrifuge tubes

Protocol:

e Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of
SH514 powder and DMSO.

« In a sterile microcentrifuge tube, dissolve the SH514 powder in the calculated volume of
DMSO.

» Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication may be
used if necessary.

» Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

» Store the stock solution at -20°C or -80°C, protected from light.
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Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%
(v/v) to minimize solvent-induced cytotoxicity. It is recommended to include a vehicle control
(medium with the same concentration of DMSO as the highest SH514 concentration) in all
experiments.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of SH514 on the viability of multiple myeloma
cell lines using a colorimetric MTT assay.

Materials:

Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
» SH514 stock solution

o 96-well flat-bottom plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader
Protocol:

o Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of complete medium.

¢ Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to
attach and resume growth.

e Prepare serial dilutions of SH514 in complete medium from the stock solution. A suggested
starting concentration range is 0.01 pM to 10 pM.
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e Add 100 pL of the SH514 dilutions to the respective wells. Include wells with medium only
(blank) and vehicle control (DMSO).

 Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.

 Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully
dissolved.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of SH514-induced apoptosis using flow cytometry with
Annexin V-FITC and Propidium lodide (PI) staining.

Materials:

Multiple myeloma cell lines (e.g., NCI-H929)
o Complete cell culture medium

e SH514 stock solution

o 6-well plates

e Annexin V-FITC Apoptosis Detection Kit

o Phosphate-buffered saline (PBS)

e Flow cytometer

Protocol:
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e Seed NCI-H929 cells in 6-well plates at a density of 2 x 10"5 cells/mL in 2 mL of complete
medium.

e Treat the cells with various concentrations of SH514 (e.g., 0.1 uM, 0.5 uM, 1 uM) for 24-48
hours. Include a vehicle control.

e Harvest the cells by centrifugation at 300 x g for 5 minutes.

e Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1X Binding Buffer provided in the apoptosis detection Kit.
e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, Pl-negative
cells are considered early apoptotic, while Annexin V-positive, Pl-positive cells are in late
apoptosis or necrosis.

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of IRF4
downstream targets after SH514 treatment.

Materials:

Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)

Complete cell culture medium

SH514 stock solution

6-well plates

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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o BCA protein assay kit

e SDS-PAGE gels

 PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1, anti-IRF4, anti-B-actin)
o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

o Chemiluminescence imaging system

Protocol:

e Seed cells in 6-well plates and treat with SH514 at desired concentrations (e.g., 0.1 puM, 0.5
MM, 1 uM) for 24 hours.

e Harvest and wash the cells with cold PBS.

o Lyse the cells with RIPA buffer on ice for 30 minutes.

o Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
o Determine the protein concentration of each lysate using a BCA protein assay.

e Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer for 5
minutes.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

¢ \Wash the membrane three times with TBST for 10 minutes each.
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 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

¢ \Wash the membrane three times with TBST for 10 minutes each.

e Add ECL substrate and visualize the protein bands using a chemiluminescence imaging
system. -actin is commonly used as a loading control.

Visualizations

Caption: SH514 inhibits IRF4, leading to apoptosis.
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Caption: Workflow for SH514 cell culture experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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